molecular formula C22H46O8 B15342152 Hexadecanoic acid--hexitol (1/1) CAS No. 1341-81-7

Hexadecanoic acid--hexitol (1/1)

Cat. No.: B15342152
CAS No.: 1341-81-7
M. Wt: 438.6 g/mol
InChI Key: NSZWQJSPGLSSNU-WKWWPMDXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadecanoic acid–hexitol (1/1) typically involves the esterification of hexadecanoic acid with hexitol. The reaction is carried out by mixing hexadecanoic acid and hexitol in a 1:1 molar ratio and heating the mixture to a molten state. The reaction is often conducted under an inert atmosphere to prevent oxidation and other side reactions. The mixture is then cooled to room temperature to obtain the desired product .

Industrial Production Methods

Industrial production of hexadecanoic acid–hexitol (1/1) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts, such as sulfuric acid, can enhance the reaction rate and selectivity. care must be taken to minimize the formation of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid–hexitol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Surface-Active Substances

  • Emulsifiers: Hexitol carboxylates, including hexadecanoic acid--hexitol esters, serve as emulsifiers in the preparation of water-in-oil or oil-in-water emulsions .
  • Lubricants: These compounds can be used as lubricants in plastics processing .

Cosmetic and Detergent Industries

  • Cosmetic product formulation: Hexitol carboxylates are useful in the formulation of cosmetic products .
  • Detergent industry: They also find application in the detergent industry .

Antimicrobial Properties of Hexadecanoic Acid

Hexadecanoic acid, a derivative of carboxylic acid, exhibits antibacterial and antifungal properties .

Case Study: Antimicrobial Activity Against Xanthomonas campestris and Fusarium oxysporum

ConcentrationsAverage diameter of inhibition zone (mm) Xanthomonas campestris 24 hoursAverage diameter of inhibition zone (mm) Xanthomonas campestris 48 hours
40% extract48,2247,87
20% extract43,3543,15
10% extract32,3732,04
+ Control37,434,3
- Control00
Hexadecanoic acid extract with concentrations of 10%, 20%, and 40% showed a clear zone around the well in the Xanthomonas campestris bacterial culture. The administration of 10%, 20% and 40% hexadecanoic acid extract and positive control (Ciprofloxacin) in each well showed a clear zone which was the inhibition zone of each treatment .
ConcentrationsAverage diameter of inhibition zone (mm) Fusarium oxysporum 48 hoursAverage diameter of inhibition zone (mm) Fusarium oxysporum 72 hours
40% extract22,621,45
20% extract19,2518,4
10% extract11,710,34
+ Control35,434,65
- Control00
There were clear zones formed in the 10%, 20%, 40% hexadecanoic acid extract and in the positive control (Ketoconazole). The hexadecanoic acid extract could inhibit the fungus Fusarium oxysporum which was seen from the inhibition zone that appeared around the well . The area of the inhibition zone at a concentration of 40% is included in the very strong group because it has an inhibitory zone area of more than 20 mm .

Anti-Inflammatory Properties

Mechanism of Action

The mechanism of action of hexadecanoic acid–hexitol (1/1) involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence membrane fluidity, and affect signaling pathways. For example, hexadecanoic acid is known to interact with fatty acid receptors and influence lipid metabolism. Hexitol, being a sugar alcohol, can affect carbohydrate metabolism and osmotic balance .

Comparison with Similar Compounds

Hexadecanoic acid–hexitol (1/1) can be compared with other similar compounds, such as:

    Hexadecanoic acid–glycerol (1/1): Similar ester formed with glycerol instead of hexitol.

    Hexadecanoic acid–sorbitol (1/1): Ester formed with sorbitol, another sugar alcohol.

    Hexadecanoic acid–mannitol (1/1): Ester formed with mannitol, a different sugar alcohol.

Uniqueness

The presence of hexitol provides additional functional groups that can participate in various chemical reactions, making it a versatile compound for research and industrial applications .

Biological Activity

Hexadecanoic acid, also known as palmitic acid, is a saturated fatty acid commonly found in various natural sources, including palm oil, butter, and meat. When combined with hexitol (a sugar alcohol), it forms the compound hexadecanoic acid-hexitol (1/1). This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, anti-inflammatory properties, and potential applications in the pharmaceutical industry.

Chemical Composition and Structure

Hexadecanoic acid-hexitol (1/1) has the molecular formula C22H46O8C_{22}H_{46}O_8 and a molecular weight of approximately 446.62 g/mol. The structure consists of a long-chain fatty acid linked to a hexitol molecule, which may influence its solubility and biological interactions.

1. Antioxidant Activity

Recent studies have shown that hexadecanoic acid exhibits significant antioxidant properties. For instance, an investigation into the antioxidant activity of n-hexadecanoic acid isolated from Excoecaria agallocha demonstrated a DPPH radical scavenging effect ranging from 65.52% to 87.40% at concentrations between 100-500 µg/ml . This suggests that hexadecanoic acid can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems.

Concentration (µg/ml)DPPH Scavenging Activity (%)
10065.52
25076.15
50087.40

2. Antibacterial Activity

Hexadecanoic acid has been shown to possess moderate antibacterial activity against various bacterial strains. In a study assessing its efficacy against Aeromonas hydrophila, Vibrio harveyi, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae, the maximum inhibition zones ranged from 11.02 mm to 13.2 mm at a concentration of 150 µg/ml . This indicates its potential as a natural antibacterial agent.

Bacterial StrainInhibition Zone (mm)
Aeromonas hydrophila13.2 ± 0.02
Vibrio harveyi13.1 ± 0.10
Bacillus subtilis12.10 ± 0.01
Escherichia coli11.02 ± 0.03
Klebsiella pneumoniae11.30 ± 0.02

3. Anti-inflammatory Properties

Hexadecanoic acid has been identified as an inhibitor of phospholipase A(2), an enzyme involved in the inflammatory response . This competitive inhibition suggests that hexadecanoic acid could be utilized in developing anti-inflammatory therapies, particularly for conditions like arthritis or other inflammatory diseases.

Study on Inhibition of Embryonic Development

An in vitro study revealed that exposure to hexadecanoic acid significantly inhibited mouse embryonic development at concentrations as low as 50 µM, with no zygotes reaching the four-cell stage . This finding raises concerns regarding the potential teratogenic effects of high levels of saturated fatty acids during critical developmental periods.

Properties

CAS No.

1341-81-7

Molecular Formula

C22H46O8

Molecular Weight

438.6 g/mol

IUPAC Name

hexadecanoic acid;(2R,3R,4R,5R)-hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C16H32O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-1-3(9)5(11)6(12)4(10)2-8/h2-15H2,1H3,(H,17,18);3-12H,1-2H2/t;3-,4-,5-,6-/m.1/s1

InChI Key

NSZWQJSPGLSSNU-WKWWPMDXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

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